2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide
Description
This compound belongs to the imidazo[2,1-b][1,3]thiazole class, characterized by a bicyclic core fused with a thiazole ring. The structure includes a 4-chlorophenyl substituent at position 6 of the imidazo-thiazole scaffold and an acetamide group at position 3, further substituted with a 4-fluorobenzyl moiety. This design combines halogenated aromatic groups (Cl and F) with a polar acetamide linker, which may enhance binding affinity to biological targets such as kinases or receptors .
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3OS/c21-15-5-3-14(4-6-15)18-11-25-17(12-27-20(25)24-18)9-19(26)23-10-13-1-7-16(22)8-2-13/h1-8,11-12H,9-10H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXMBUJERARWTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide The compound may influence several pathways, leading to downstream effects that contribute to its overall action.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide These properties would impact the bioavailability of the compound, influencing how much of it reaches its targets and how long it remains active in the body.
Result of Action
The molecular and cellular effects of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide These effects would be the outcome of the compound’s interaction with its targets and its influence on biochemical pathways.
Biological Activity
The compound 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide is a member of the imidazo[2,1-b][1,3]thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including cytotoxic effects, antibacterial properties, and potential as an anti-inflammatory agent.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula :
- Molecular Weight : 455.957 g/mol
- CAS Number : 897457-70-4
1. Cytotoxic Activity
Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, the specific compound has been tested against human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer).
- IC50 Values :
- MDA-MB-231:
- HepG2:
This demonstrates a higher selectivity for the MDA-MB-231 cell line compared to HepG2, suggesting potential for targeted cancer therapy .
2. Antibacterial Activity
Imidazo[2,1-b][1,3]thiazole derivatives have also shown promising antibacterial properties. In studies comparing various compounds within this class, it was found that they possess activity against a range of bacterial strains. The presence of electron-withdrawing groups like chlorine enhances their antibacterial efficacy.
Table of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Cytotoxicity | MDA-MB-231 | ||
| Cytotoxicity | HepG2 | ||
| Antibacterial | Various Bacteria | Varies |
The biological activity of this compound is attributed to its ability to interact with specific biological targets within cells:
- Inhibition of Protein Kinases : The compound has been shown to inhibit vascular endothelial growth factor receptor (VEGFR), which is crucial in tumor angiogenesis.
- Cell Cycle Arrest : It induces apoptosis in cancer cells by disrupting the cell cycle and promoting programmed cell death.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various imidazo[2,1-b][1,3]thiazole derivatives:
- Study on Cytotoxicity : A study evaluated several derivatives for their cytotoxic effects against cancer cell lines and found that modifications in the phenyl rings significantly altered their potency. For example, compounds with methoxy or fluorine substitutions showed enhanced activity against breast cancer cells compared to those without these modifications .
- Antimicrobial Studies : Another investigation highlighted the antibacterial potential of thiazole derivatives against Gram-positive and Gram-negative bacteria. The presence of halogens was noted to improve antimicrobial activity significantly .
Scientific Research Applications
Antimicrobial Activity
Compounds containing the imidazo[2,1-b][1,3]thiazole scaffold have shown promising antimicrobial properties. Recent studies indicate that derivatives of this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungal species.
Key Findings:
- The compound has been tested against various bacterial strains using the turbidimetric method.
- Results demonstrated notable efficacy, with some derivatives showing minimum inhibitory concentrations (MIC) in the low micromolar range against resistant bacterial strains .
Anticancer Activity
The anticancer potential of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide has been extensively studied. Its structural components suggest mechanisms that may inhibit cancer cell proliferation.
Case Studies:
- In vitro studies on human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) revealed IC50 values indicating substantial cytotoxicity. For instance, one study reported an IC50 of 1.4 μM for MDA-MB-231 cells, outperforming traditional treatments like sorafenib .
| Cell Line | IC50 (μM) | Comparison Treatment | IC50 (μM) |
|---|---|---|---|
| MDA-MB-231 | 1.4 | Sorafenib | 5.2 |
| HepG2 | TBD | TBD | TBD |
Antiviral Activity
Emerging research has also explored the antiviral properties of related compounds. Some derivatives demonstrate moderate effectiveness against RNA viruses.
Notable Results:
- Compounds were evaluated against influenza A virus and vesicular stomatitis virus, with effective concentrations (EC50) ranging from 2 µM to 9 µM in cellular assays .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The target compound’s 4-fluorobenzyl group (R2) differs from analogs with pyridine (5f, 5g) or piperazine-linked substituents (5l). Fluorine’s electronegativity may improve metabolic stability compared to chlorinated or methylated analogs .
- Synthetic Accessibility : Yields for analogs range from 70–81%, with substituted piperazine derivatives (e.g., 5l) requiring multistep synthesis . The target compound’s synthesis likely follows similar hydrazide or cycloaddition routes .
- Thermal Stability : Melting points correlate with substituent polarity; pyridine-containing analogs (5f, 5g) exhibit higher melting points (>210°C) than piperazine derivatives (5l: 116–118°C) .
Key Insights :
- Potency : Compound 5l shows superior cytotoxicity (IC50 = 1.4 μM) against MDA-MB-231 compared to sorafenib (IC50 = 5.2 μM), attributed to its 4-methoxybenzyl-piperazine substituent enhancing target engagement .
- Selectivity: Piperazine-linked derivatives (e.g., 5l, 5n) exhibit higher selectivity for cancer cells over non-malignant lines, likely due to improved pharmacokinetic properties .
- Target Modulation : The acetamide linker in these compounds is critical for hydrogen bonding with kinase ATP-binding pockets, as seen in VEGFR2 inhibition studies .
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with imidazo[2,1-b][1,3]thiazole intermediates. For example, Harraga et al. (referenced in ) used a hydrazide intermediate (3) to generate acetamide derivatives via condensation with alkyl/aralkyl amines. Key optimization strategies include:
- Catalyst Selection : Use of anhydrous aluminum chloride for cyclization (as in ).
- Solvent Systems : Polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.
- Temperature Control : Maintaining 60–80°C during coupling reactions to avoid side products.
Yield improvements (>70%) are achievable by iterative purification via column chromatography and recrystallization .
Q. How is the crystal structure characterized, and what structural features impact biological activity?
- Methodological Answer : Single-crystal X-ray diffraction (as in ) reveals a planar imidazothiazole core with dihedral angles of 15–25° between the 4-chlorophenyl and 4-fluorobenzyl groups. Key features:
- Hydrogen Bonding : The acetamide carbonyl forms intermolecular H-bonds with water, stabilizing the crystal lattice.
- Halogen Interactions : Chlorine and fluorine atoms engage in halogen-π interactions, influencing receptor binding .
Advanced Research Questions
Q. How can contradictions in biological activity data between this compound and its analogs be resolved?
- Methodological Answer : Discrepancies often arise from substituent effects. For instance, shows that replacing the 4-fluorophenyl group with bromine (9c) increases acetylcholinesterase inhibition by 30%. To resolve contradictions:
- Comparative Docking : Use software like AutoDock Vina to model binding poses of analogs (e.g., 9c vs. parent compound).
- In Vitro Validation : Standardize assay conditions (e.g., pH 7.4, 37°C) to minimize variability.
- Statistical Analysis : Apply ANOVA to assess significance of structural modifications on IC₅₀ values .
Q. What computational strategies predict this compound’s binding affinity for acetylcholinesterase?
- Methodological Answer : Molecular docking workflows include:
- Protein Preparation : Retrieve acetylcholinesterase (PDB: 4EY7) and remove water molecules.
- Ligand Preparation : Optimize the compound’s geometry using Gaussian09 at the B3LYP/6-31G* level.
- Docking Parameters : Set grid boxes around the catalytic triad (Ser200, His440, Glu327) with 0.375 Å spacing.
- Validation : Compare predicted ΔG values with experimental IC₅₀ data from Ellman’s assay .
Q. How to design a structure-activity relationship (SAR) study for this compound’s derivatives?
- Substituent Variation : Synthesize analogs with halogen (Cl, Br), alkyl (CH₃), and methoxy (OCH₃) groups at the phenyl rings.
- Activity Profiling : Test inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
- Data Correlation : Use QSAR models (e.g., CoMFA) to link electronic (Hammett σ) and steric (molar refractivity) parameters to activity .
Analytical & Experimental Design Questions
Q. What analytical techniques ensure purity and structural fidelity post-synthesis?
- Methodological Answer :
Q. How to troubleshoot low yields in the final coupling step of the synthesis?
- Methodological Answer : Common issues and solutions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
